BIO-11006 (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

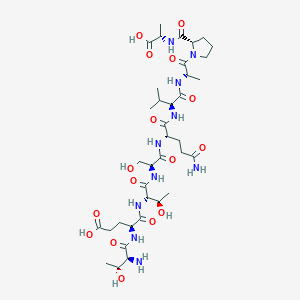

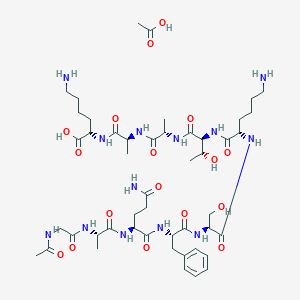

BIO-11006 acetate salt, an analog of the MANS peptide, is a myristoylated alanine-rich C kinase substrate (MARCKS) inhibitor.

Applications De Recherche Scientifique

Enhanced Acetate Production from Carbon Dioxide

A study by Jourdin et al. (2015) demonstrated a significant enhancement in acetate formation from CO2. They achieved high product specificity and production rates comparable to industrial fermentation processes, which could make the technology more attractive for various applications (Jourdin et al., 2015).

Microbial Electrosynthesis and Biofuel Production

Bio-electrochemical cells using acetate substrates, as explored by Wang et al. (2013), can produce hydrogen and electricity simultaneously. This novel approach offers potential for sustainable energy production (Wang et al., 2013).

Biotechnology and Bioproducts from Acetate

Kim et al. (2021) reviewed the potential of acetate as a carbon feedstock in industrial biotechnology. They highlighted acetate's role in the production of value-added chemicals, emphasizing the need for comprehensive understanding of acetate metabolism (Kim et al., 2021).

Aerosolized BIO-11006 for Mucus Hypersecretion Treatment

Agrawal et al. (2011) studied BIO-11006, a novel peptide, and its effects on airway obstruction in a mouse model. Their findings suggest that BIO-11006 could be a promising treatment for mucus hypersecretion in conditions like COPD and asthma (Agrawal et al., 2011).

Acetate Utilization for Biochemical Conversion

The work by Huang et al. (2018) focuses on the conversion of acetate to succinate by engineered Escherichia coli strains. They demonstrate the potential of acetate in biochemical conversion processes, which could be significant for industrial applications (Huang et al., 2018).

Utilization in Bioelectrochemical Sensors

Sun et al. (2019) presented a bioelectrochemical sensor for monitoring acetate during the anaerobic digestion process. This highlights the role of acetate in bioprocess monitoring, contributing to environmental and industrial applications (Sun et al., 2019).

Propriétés

Formule moléculaire |

C₄₈H₇₉N₁₃O₁₇ |

|---|---|

Poids moléculaire |

1110.22 |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid;acetic acid |

InChI |

InChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1 |

SMILES |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.